Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
CAS No.: 224314-24-3
Cat. No.: VC2208013
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 224314-24-3 |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | ethyl 1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate |
| Standard InChI | InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h3-7H2,1-2H3 |
| Standard InChI Key | AUOLLKSWUNNTAX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C2=C1CCCC2)C |
| Canonical SMILES | CCOC(=O)C1=NN(C2=C1CCCC2)C |
Introduction
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. It is characterized by a five-membered ring containing two nitrogen atoms, which is a common feature of indazoles. This compound has a molecular formula of C11H16N2O2 and a molecular weight of approximately 208.26 g/mol .
Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 224314-24-3 |
| PubChem CID | 10750876 |
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| InChI | InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h3-7H2,1-2H3 |
| InChIKey | AUOLLKSWUNNTAX-UHFFFAOYSA-N |
Synthesis and Applications
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be synthesized through various organic synthesis methods, often involving the formation of the indazole ring followed by esterification. Its applications are primarily in medicinal chemistry and organic synthesis due to its structural features that contribute to various biological activities .
Potential Biological Activities
Compounds similar to ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate have shown potential in pharmacological research. The indazole scaffold is known for its involvement in several biological pathways, making derivatives like this compound of interest for drug development.
Similar Compounds
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate shares structural similarities with other indazole derivatives. One notable similar compound is ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, which has an additional oxo group at the C7 position .
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Similarity Index |
|---|---|---|---|
| Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | 802541-13-5 | 222.24 g/mol | 0.79 |
| Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate | 86477-09-0 | - | 0.79 |
| Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | 503614-56-0 | - | 0.76 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume